molecular formula C6H9NOS B042058 4-Methyl-5-thiazoleethanol CAS No. 137-00-8

4-Methyl-5-thiazoleethanol

Cat. No. B042058
CAS RN: 137-00-8
M. Wt: 143.21 g/mol
InChI Key: BKAWJIRCKVUVED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-5-thiazoleethanol and related derivatives often involves cyclization reactions that are key to forming the thiazole ring. A notable method includes the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates to yield 4,5-disubstituted thiazoles (Lingaraju et al., 2012). This approach is valued for its simplicity, rapid execution, and often eliminates the need for purification steps, making it an efficient route to synthesize thiazole derivatives.

Molecular Structure Analysis

The molecular and electronic structure of this compound has been extensively studied through theoretical approaches. Spectroscopic, NBO (Natural Bond Orbital), and NLO (Non-Linear Optical) properties have been examined, providing insights into the compound's molecular conformation, electronic distribution, and potential applications in materials science (Dede et al., 2018). These studies highlight the compound's stability and reactivity, which are crucial for its applications in various domains.

Chemical Reactions and Properties

Chemical reactions involving this compound are pivotal for its functionalization and application in synthesizing more complex molecules. For instance, derivatives of thiazoles, including this compound, have been synthesized through reactions like Pd-catalyzed C–H arylations followed by bromination and Buchwald–Hartwig aminations, showing the versatility and reactivity of the thiazole core (Murai et al., 2017).

Scientific Research Applications

  • Anticancer Properties : A study by Amin et al. (2017) found that a thiazole analogue exhibited potential as a liver-specific anticancer agent by interfering with apoptotic signaling in liver cancer cells (Amin et al., 2017).

  • Antileukemic and Antifilarial Activity : Kumar et al. (1993) reported that Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate effectively inhibited leukemia cell growth and showed significant antifilarial activity (Kumar et al., 1993).

  • Antimicrobial Activity : Paruch et al. (2021) discovered that new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid showed potential antimicrobial activity, especially against Gram-positive bacteria (Paruch et al., 2021).

  • CNS Penetrability and 5-HT3 Antagonism : Rosen et al. (1990) found that a highly potent 5-HT3 receptor antagonist based on a thiazole derivative effectively penetrated the blood-brain barrier, useful for in vitro and in vivo studies (Rosen et al., 1990).

  • Spasmolytic and CNS Stimulant Effects : A study by Chance et al. (1946) showed that basic esters of thiazole carboxylic acids possessed spasmolytic properties, stimulant effects on the central nervous system, and potential local anesthetic properties (Chance et al., 1946).

  • Potential in Fragrance Synthesis : Davis and Forrester (1999) demonstrated that Thiazolium-ion-based organic ionic liquids could promote benzoin condensation from benzaldehyde, offering potential for novel fragrances (Davis & Forrester, 1999).

  • Drug Discovery Building Blocks : Durcik et al. (2020) presented an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, offering potential building blocks in drug discovery (Durcik et al., 2020).

  • Thermal Degradation and Health Benefits : Dwivedi et al. (1972) found that thermal degradation of thiamine produced 4-methyl-5-(-hydroxyethyl) thiazole, a compound with potential health benefits (Dwivedi et al., 1972).

  • Properties of Ionic Liquids : Wang et al. (2011) reported that Thiazolium halogenide ionic liquids showed high conductivity in water, good solubility in traditional polar solvents, and were room temperature ionic liquids with low melting points (Wang et al., 2011).

  • Molecular Aggregation and Solvent Effects : Matwijczuk et al. (2016) explored how different solvent effects influenced the aggregation processes in thiazole derivatives, impacting their applications (Matwijczuk et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Mechanism of Action

Target of Action

4-Methyl-5-thiazoleethanol (MTE) is a sulfur-containing heterocyclic compound It’s known to be a metabolite found in or produced by saccharomyces cerevisiae . It’s also suggested to interact with NA/Neuraminidase Protein, Influenza A H5N1 .

Mode of Action

It’s known that MTE reacts with 4-ethyloctanoyl chloride to yield this compound 4-ethyloctanoate, a sulfur-containing flavor compound . More research is needed to fully understand the interaction of MTE with its targets and the resulting changes.

Biochemical Pathways

MTE is involved in the thiamine degradation pathway. Both Burkholderia pseudomallei and Burkholderia thailandensis possess thiaminase I, which catalyzes the degradation of thiamine to this compound pseudomallei strains . This suggests that MTE might accumulate in organisms lacking the thiM gene.

Pharmacokinetics

It’s known that mte is soluble in alcohol, benzene, chloroform, diethyl ether/hexanes, and very soluble in water . This suggests that MTE could have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

It’s known that mte is a flavor compound , suggesting that it might interact with taste receptors. More research is needed to fully understand the molecular and cellular effects of MTE’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MTE. For instance, MTE is known to be a flavor compound , suggesting that its perception might be influenced by the pH of the food or drink it’s present in. Additionally, the safety data sheet for MTE advises avoiding inhalation of gases, vapors, fumes, and smoke , indicating that the compound’s action and stability might be affected by the presence of these substances in the environment.

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAWJIRCKVUVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044382
Record name Thiamine thiozole
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Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odour
Record name 5-(2-Hydroxyethyl)-4-methylthiazole
Source Human Metabolome Database (HMDB)
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Record name 4-Methyl-5-thiazoleethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

135.00 °C. @ 7.00 mm Hg
Record name 5-(2-Hydroxyethyl)-4-methylthiazole
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in water, ether, benzene, chloroform, Miscible at room temperature (in ethanol)
Record name 4-Methyl-5-thiazoleethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.196-1.210
Record name 4-Methyl-5-thiazoleethanol
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CAS RN

137-00-8
Record name 4-Methyl-5-(2-hydroxyethyl)thiazole
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Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethanol
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Record name 5-(2-hydroxyethyl)-4-methylthiazole
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Record name 4-METHYL-5-THIAZOLEETHANOL
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Record name 4-METHYL-5-THIAZOLEETHANOL
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Record name 5-Thiazoleethanol, 4-methyl-
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Record name 2-(4-methylthiazol-5-yl)ethanol
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Record name 4-METHYL-5-THIAZOLEETHANOL
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Record name 5-(2-Hydroxyethyl)-4-methylthiazole
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Melting Point

< 25 °C
Record name 5-(2-Hydroxyethyl)-4-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical methods are commonly used to identify and quantify 4-Methyl-5-thiazoleethanol?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is a primary method for identifying and quantifying this compound. This technique is particularly useful for analyzing volatile compounds in complex mixtures like food products. [, , ]

Q2: Are there any other techniques employed to study this compound?

A2: Besides GC-MS, other techniques like Ultra Performance Liquid Chromatography coupled with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QEMS) are used for non-targeted metabolomics analysis, revealing how this compound levels change in biological systems under specific conditions. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H10NOS, and its molecular weight is 144.21 g/mol.

Q4: Is there any information available regarding the spectroscopic data of this compound?

A4: Research on this compound often utilizes spectroscopic techniques like Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) to confirm its structure and study its properties. []

Q5: What is the significance of this compound in the context of food science?

A5: this compound is recognized as a key aroma compound contributing to meaty flavors in various food products. It has been identified in dog food, beef flavorings, and chicken bone extracts, playing a crucial role in their overall palatability and aroma profile. [, , ]

Q6: Does this compound have any biological relevance beyond food science?

A6: Yes, studies indicate that this compound is a breakdown product of thiamine (vitamin B1) and is potentially involved in vitamin B1 cycling within marine ecosystems. Its presence has been detected in seawater, suggesting a role in the intricate interplay between phytoplankton and bacteria. [, , ]

Q7: Are there any studies investigating the impact of this compound on gut microbiota?

A7: Research suggests that oral exposure to titanium dioxide nanoparticles can lead to alterations in gut microbiota composition and fecal metabolomics in rats. Notably, a decrease in this compound levels was observed in the feces of exposed rats, indicating a potential link between the compound and gut health. [, ]

Q8: How is this compound synthesized?

A8: A novel method for synthesizing this compound involves a multi-step process starting with 3-acetyl-propanol. This process includes esterification, chlorination, cyclization, reduction, and saponification reactions. []

Q9: Can this compound be used in the synthesis of other compounds?

A9: Yes, this compound has been employed as a reagent in dehydrocoupling reactions with linear poly(methylhydrosiloxane), demonstrating its utility in modifying siloxane polymers. [] Additionally, it has been used in the synthesis of novel sulfur-containing ester flavor compounds, highlighting its versatility in creating new flavor molecules. []

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